molecular formula C16H16N2O5S B2816839 N-(3-nitrophenyl)-4-(phenylsulfonyl)butanamide CAS No. 941878-12-2

N-(3-nitrophenyl)-4-(phenylsulfonyl)butanamide

Cat. No. B2816839
CAS RN: 941878-12-2
M. Wt: 348.37
InChI Key: COVDBBLQFDCCDI-UHFFFAOYSA-N
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Description

N-(3-nitrophenyl)-4-(phenylsulfonyl)butanamide is a chemical compound that belongs to the class of sulfonamides. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biochemistry.

Scientific Research Applications

  • Electrochemical Behavior and Reactions : The electrochemical reduction of compounds similar to N-(3-nitrophenyl)-4-(phenylsulfonyl)butanamide has been studied, highlighting their potential in electrochemical applications. These compounds exhibit long-lived radical anions and undergo reactions like two-electron cleavage of the carbon-sulfur bond, leading to various products such as p-nitrophenolate (Pilard et al., 2001).

  • Chemical Behavior in Aqueous Solutions : Investigations into the chemical behavior of substituted butanamides in aqueous sodium hydroxide solutions have been conducted. These studies provide insights into the kinetics and mechanisms of formation and decomposition of certain compounds, which can be relevant for understanding the behavior of N-(3-nitrophenyl)-4-(phenylsulfonyl)butanamide in similar conditions (Sedlák et al., 2002).

  • Vibrational Spectral Studies : The structure of compounds related to N-(3-nitrophenyl)-4-(phenylsulfonyl)butanamide has been characterized using vibrational spectral techniques. These studies help in understanding the molecular structure and properties of such compounds (Hu Chang-liang, 2013).

  • Singlet Oxygen Reactions : Research into the reactions of singlet oxygen with sulfide, sulfoxide, and sulfone compounds provides insights into the reactivity of N-(3-nitrophenyl)-4-(phenylsulfonyl)butanamide under oxidative conditions. This knowledge is essential for potential applications in organic synthesis and photochemistry (Stensaas et al., 2006).

  • Synthesis and Biological Activity : Studies on the synthesis of similar butanamides and their biological activities, such as inhibitory potential against enzymes and cytotoxicity, are relevant for potential pharmacological applications of N-(3-nitrophenyl)-4-(phenylsulfonyl)butanamide (Raza et al., 2019).

  • Metal Complex Synthesis : Research into the synthesis of metal complexes using derivatives of sulfonamides, similar to N-(3-nitrophenyl)-4-(phenylsulfonyl)butanamide, can provide insights into its potential use in coordination chemistry and material science applications (Güzel et al., 1997).

properties

IUPAC Name

4-(benzenesulfonyl)-N-(3-nitrophenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O5S/c19-16(17-13-6-4-7-14(12-13)18(20)21)10-5-11-24(22,23)15-8-2-1-3-9-15/h1-4,6-9,12H,5,10-11H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COVDBBLQFDCCDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-nitrophenyl)-4-(phenylsulfonyl)butanamide

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